molecular formula C10H16O B13590852 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol

1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol

Cat. No.: B13590852
M. Wt: 152.23 g/mol
InChI Key: QNDCTNFZCBFDNY-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]heptan-2-yl)cyclopropan-1-ol is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid framework, which imparts distinct chemical properties and reactivity The bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of norbornene derivatives. One common method is the reaction of norbornene with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds via a carbene intermediate, leading to the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative catalysts and reagents to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropanone

    Reduction: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropane

    Substitution: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropyl halides

Scientific Research Applications

1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit certain enzymes by fitting into their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol is unique due to the presence of both the bicyclic norbornane structure and the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable for studying complex chemical reactions and developing new materials .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)cyclopropan-1-ol

InChI

InChI=1S/C10H16O/c11-10(3-4-10)9-6-7-1-2-8(9)5-7/h7-9,11H,1-6H2

InChI Key

QNDCTNFZCBFDNY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3(CC3)O

Origin of Product

United States

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